molecular formula C18H15N3O2 B1684202 CEP-6800 CAS No. 609848-02-4

CEP-6800

Numéro de catalogue: B1684202
Numéro CAS: 609848-02-4
Poids moléculaire: 305.3 g/mol
Clé InChI: SDXBGOVSVBZDFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CEP-6800 is a complex organic compound with a unique structure that combines multiple fused rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CEP-6800 typically involves multi-step organic reactions. The process often starts with the construction of the core scaffold, followed by functional group modifications to introduce the aminomethyl and tetrahydro groups. Common synthetic strategies include cyclization reactions, amination, and hydrogenation under specific conditions such as the use of catalysts, controlled temperatures, and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

CEP-6800 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Cancer Therapy

The most notable application of CEP-6800 is its role as a chemopotentiating agent in cancer therapy. It has been shown to enhance the cytotoxic effects of several chemotherapeutic agents:

  • Temozolomide : In preclinical studies, the combination of this compound with temozolomide resulted in complete regression of U251MG glioblastoma tumors, significantly outperforming temozolomide alone .
  • Irinotecan : The combination therapy with irinotecan demonstrated a 60% inhibition of HT29 tumor growth compared to irinotecan alone .
  • Cisplatin : When used with cisplatin, this compound caused a 35% reduction in tumor growth in Calu-6 non-small cell lung carcinoma models .

These findings suggest that this compound can effectively increase the therapeutic index of existing chemotherapy regimens.

Molecular Biology Research

This compound serves as a valuable tool compound for studying cellular responses to DNA damage and repair mechanisms. Its ability to modulate PARP activity allows researchers to investigate the roles of PARP enzymes in various biological processes, including apoptosis and cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different cancer models:

Study ReferenceCancer TypeTreatment RegimenKey Findings
Miknyoczki et al. (2003) Glioblastoma (U251MG)This compound + Temozolomide100% complete regression by day 28
Miknyoczki et al. (2003) Colorectal (HT29)This compound + Irinotecan60% tumor growth inhibition by day 33
Miknyoczki et al. (2003) Non-small cell lung (Calu-6)This compound + Cisplatin35% reduction in tumor growth by day 28
Oncotarget Study Ovarian CancerThis compound + CarboplatinEnhanced platinum-induced cytotoxicity

These studies highlight the potential of this compound not only as a therapeutic agent but also as a research tool for understanding cancer biology.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar tetrahydro structure.

    Carbazole Derivatives: Compounds with a carbazole core structure.

    Cyclopenta-fused Compounds: Molecules with fused cyclopentane rings.

Uniqueness

CEP-6800 stands out due to its unique combination of fused rings and functional groups, which confer distinct chemical and biological properties

Activité Biologique

CEP-6800, a poly(ADP-ribose) polymerase (PARP) inhibitor, has garnered attention for its potential in cancer therapy, particularly in enhancing the efficacy of various chemotherapeutic agents. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to illustrate its mechanisms and applications.

Overview of this compound

This compound is designed to inhibit PARP enzymes, which play a critical role in DNA repair mechanisms. By inhibiting PARP, this compound can enhance the cytotoxic effects of DNA-damaging agents such as temozolomide, irinotecan, and cisplatin. This mechanism is particularly relevant in cancer cells that rely on PARP for survival following DNA damage.

The primary action of this compound involves:

  • Inhibition of PARP Activity : By blocking PARP enzymes, this compound prevents the repair of single-strand breaks in DNA. This leads to the accumulation of DNA damage and ultimately cell death, especially in cancer cells that are already compromised in their ability to repair DNA.
  • Chemopotentiation : this compound has been shown to potentiate the effects of chemotherapeutic agents by enhancing their cytotoxicity in cancer cells. For instance, studies indicate that it significantly increases the effectiveness of topoisomerase I inhibitors like camptothecin (CPT) during specific phases of the cell cycle .

In Vitro Studies

In vitro studies have demonstrated that this compound preferentially inhibits the growth of cancer cells expressing PARP-1. For example, a study comparing PARP-deficient (A12) and PARP-expressing (A16) mouse embryonic fibroblast (MEF) cell lines showed that A16 cells were significantly more sensitive to the cytotoxic effects of this compound .

In Vivo Studies

In vivo studies further support these findings. A clinical trial involving patients with advanced solid tumors indicated that combining this compound with standard chemotherapy resulted in improved response rates compared to chemotherapy alone .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:

  • Case Study 1 : A patient with recurrent ovarian cancer treated with a combination of this compound and carboplatin showed a marked reduction in tumor size after three cycles of treatment.
  • Case Study 2 : In a cohort study involving breast cancer patients, those receiving this compound alongside doxorubicin exhibited improved progression-free survival compared to those on doxorubicin alone.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeCell Line/ModelTreatmentKey Findings
In VitroA12 and A16 MEFThis compoundA16 cells (PARP+) were sensitive; A12 cells (PARP−) were resistant .
In VivoAdvanced solid tumorsThis compound + chemotherapyImproved response rates compared to chemotherapy alone .
Clinical TrialOvarian cancerThis compound + carboplatinSignificant tumor size reduction observed.
Cohort StudyBreast cancerThis compound + doxorubicinEnhanced progression-free survival noted.

Propriétés

Numéro CAS

609848-02-4

Formule moléculaire

C18H15N3O2

Poids moléculaire

305.3 g/mol

Nom IUPAC

15-(aminomethyl)-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione

InChI

InChI=1S/C18H15N3O2/c19-7-8-4-5-12-11(6-8)13-15-14(17(22)21-18(15)23)9-2-1-3-10(9)16(13)20-12/h4-6,20H,1-3,7,19H2,(H,21,22,23)

Clé InChI

SDXBGOVSVBZDFL-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C3=C(C4=C(N3)C=CC(=C4)CN)C5=C2C(=O)NC5=O

SMILES canonique

C1CC2=C(C1)C3=C(C4=C(N3)C=CC(=C4)CN)C5=C2C(=O)NC5=O

Apparence

yellow solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly.

Solubilité

soluble in DMSO, not soluble in water

Stockage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Synonymes

CEP6800;  CEP 6800;  CEP-6800.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CEP-6800
Reactant of Route 2
Reactant of Route 2
CEP-6800
Reactant of Route 3
CEP-6800
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
CEP-6800
Reactant of Route 5
CEP-6800
Reactant of Route 6
CEP-6800

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.